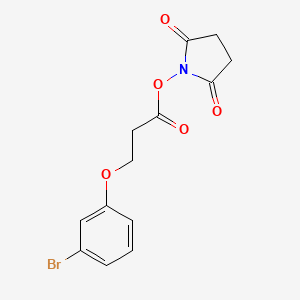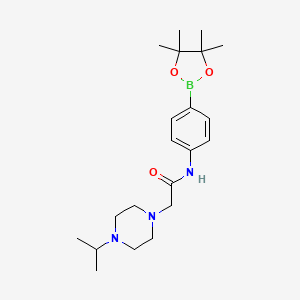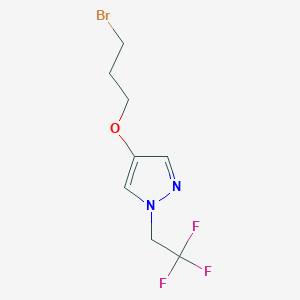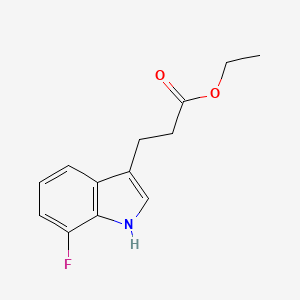![molecular formula C18H27BFNO4 B13724330 [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methylcarbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated phenyl ring, a boronate ester group, and a carbamate ester group, making it a versatile molecule for synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methylcarbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-fluorophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronate ester.
Introduction of the Carbamate Group: The boronate ester is then reacted with tert-butyl chloroformate and a suitable base, such as triethylamine, to introduce the carbamate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate ester group, potentially leading to the formation of amines.
Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The boronate ester group makes this compound a useful ligand in transition metal-catalyzed reactions.
Material Science: Its unique structure allows for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals.
Bioconjugation: Its functional groups enable conjugation with biomolecules for targeted drug delivery or imaging applications.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism of action of [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methylcarbamic acid tert-butyl ester is largely dependent on its application. In catalysis, the boronate ester group coordinates with metal centers to facilitate various chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Shares the boronate ester group but lacks the fluorinated phenyl ring and carbamate ester group.
Fluorophenylcarbamate: Contains the fluorinated phenyl ring and carbamate ester group but lacks the boronate ester group.
Boronate Esters: Various boronate esters with different substituents on the phenyl ring.
Uniqueness: The combination of a fluorinated phenyl ring, boronate ester group, and carbamate ester group in [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methylcarbamic acid tert-butyl ester provides a unique set of chemical properties that make it versatile for a wide range of applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C18H27BFNO4 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)12-9-10-14(20)13(11-12)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
InChI-Schlüssel |
DLRYQRIVZQOEAW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)


![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)



![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
